molecular formula C17H14O4S3 B13146038 4,4'-[Carbonothioylbis(sulfanediylmethylene)]dibenzoic acid CAS No. 501950-24-9

4,4'-[Carbonothioylbis(sulfanediylmethylene)]dibenzoic acid

Katalognummer: B13146038
CAS-Nummer: 501950-24-9
Molekulargewicht: 378.5 g/mol
InChI-Schlüssel: VRJVALSGBACSRG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4’-[Carbonothioylbis(sulfanediylmethylene)]dibenzoic acid is a complex organic compound with the molecular formula C17H14O4S3 It is characterized by the presence of benzoic acid moieties linked through a carbonothioylbis(sulfanediylmethylene) bridge

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-[Carbonothioylbis(sulfanediylmethylene)]dibenzoic acid typically involves the reaction of benzoic acid derivatives with thiocarbonylbis(sulfanediylmethylene) intermediates. The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: 4,4’-[Carbonothioylbis(sulfanediylmethylene)]dibenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wirkmechanismus

The mechanism of action of 4,4’-[Carbonothioylbis(sulfanediylmethylene)]dibenzoic acid involves its interaction with molecular targets through its functional groups. The thiocarbonyl and sulfanediylmethylene moieties can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the benzoic acid groups can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s overall activity .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4,4’-[Carbonothioylbis(sulfanediylmethylene)]dibenzoic acid is unique due to its thiocarbonyl linkage, which imparts distinct chemical reactivity and potential for forming coordination complexes. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry .

Eigenschaften

CAS-Nummer

501950-24-9

Molekularformel

C17H14O4S3

Molekulargewicht

378.5 g/mol

IUPAC-Name

4-[(4-carboxyphenyl)methylsulfanylcarbothioylsulfanylmethyl]benzoic acid

InChI

InChI=1S/C17H14O4S3/c18-15(19)13-5-1-11(2-6-13)9-23-17(22)24-10-12-3-7-14(8-4-12)16(20)21/h1-8H,9-10H2,(H,18,19)(H,20,21)

InChI-Schlüssel

VRJVALSGBACSRG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1CSC(=S)SCC2=CC=C(C=C2)C(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.